1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
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Description
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C18H24F3NO3S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications
Organocatalysis Efficiency
4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether, a related compound, serves as an efficient bifunctional organocatalyst for asymmetric Michael addition reactions. It has shown remarkable efficiency in catalyzing the addition of ketones and aldehydes to nitrostyrenes, achieving syn-selective adducts with excellent yields, high diastereoselectivities, and enantioselectivities. This highlights the potential of using similar structured compounds in organocatalysis to achieve high stereocontrol and efficiency in synthetic chemistry processes (Wang et al., 2009).
Chemical Synthesis and Rearrangements
N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine synthesized using solid-phase synthesis and subjected to reaction with trimethylsilyl trifluoromethanesulfonate (TMSOTf) led to the formation of pyrrolidin-3-ones. This showcases the versatility of such compounds in facilitating unexpected chemical rearrangements and synthesizing novel heterocyclic structures, providing a basis for further exploration in synthetic organic chemistry (Králová et al., 2019).
Regioselective Addition Reactions
Research on 3-phenylsulfonyl-2-trifluoromethyl-1,3-butadiene demonstrated regioselective addition reactions with heteroatom nucleophiles. This provided a method for efficiently producing addition products via nucleophilic attack toward double bonds adjacent to phenylsulfonyl groups. Such studies offer insights into the strategic design of regioselective synthetic pathways for producing complex organic molecules (Yang et al., 2012).
Intramolecular Cyclization for Heterocycles
The synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of 6-amino-3-keto sulfones demonstrates the compound's role in generating both aromatic and non-aromatic heterocyclic structures. This method offers a convenient approach to producing diverse heterocycles, underscoring the compound's utility in medicinal chemistry and drug discovery (Benetti et al., 2002).
Properties
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3NO3S/c1-17(2,3)26(24,25)15-10-11-22(12-15)16(23)9-6-13-4-7-14(8-5-13)18(19,20)21/h4-5,7-8,15H,6,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYGMJPDHLMIPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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